molecular formula C8H8ClN3O2 B5515169 N-(4-chlorophenyl)dicarbonimidic diamide

N-(4-chlorophenyl)dicarbonimidic diamide

Cat. No. B5515169
M. Wt: 213.62 g/mol
InChI Key: XKXUBCBZFYOQIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of various aromatic tetracarboxylic acid dianhydrides and diamines. For instance, polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide have been synthesized via one-step polycondensation (Im & Jung, 2000). Similarly, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been prepared and characterized (Dolaz et al., 2009).

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques like single crystal X-ray structure analysis. For example, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been elucidated using such methods (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Complexes containing N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine showcase interesting electrochemical and spectroscopic properties (Dehghanpour et al., 2010). In addition, site-selective aliphatic C-H chlorination using N-chloroamides, as demonstrated in the synthesis of chlorolissoclimide, indicates a unique tool for chemical synthesis (Quinn et al., 2016).

Physical Properties Analysis

Compounds such as poly[amido-amino-(4-chloro)-maleimides] have been synthesized, displaying inherent viscosities and good solubility in aprotic dipolar solvents, highlighting their significant physical properties (Găină et al., 1998).

Chemical Properties Analysis

The chemical properties of related compounds are diverse. For instance, new polyimides from 4,4‘-Diaminodiphenyl Ether-2,2‘-disulfonic Acid exhibit proton conductivity and water stability, suitable for fuel cell applications (Fang et al., 2002). Additionally, Re(I) and Pt(II) complexes with diimine ligands demonstrate intriguing hydrogen-bonding and acid-base chemistry (Liu & Heinze, 2010).

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)dicarbonimidic diamide” would depend on its specific chemical structure and the context in which it’s used. Without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with “N-(4-chlorophenyl)dicarbonimidic diamide” would depend on its specific chemical structure and how it’s used. Without more specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on “N-(4-chlorophenyl)dicarbonimidic diamide” would likely depend on its potential applications. Given the complexity of this compound, it could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

1-carbamoyl-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXUBCBZFYOQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5229704

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